N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models . The synthesis process involves the design of the compound, followed by its synthesis, and then its evaluation for anticancer activity .Molecular Structure Analysis
The molecular structure of the compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the design, synthesis, and evaluation of their anticancer activity . The synthesis process involves various chemical reactions to create the desired compound .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure, which is based on the pyrazolo[3,4-d]pyrimidine scaffold . The specific physical and chemical properties of the compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” are not available in the retrieved papers.Scientific Research Applications
Antitumor and Anticancer Applications
Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. For example, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative showing significant activity with an IC50 value comparable to that of the reference drug doxorubicin (El-Morsy et al., 2017). Another study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives found that some compounds exhibited higher anticancer activity than doxorubicin, along with good to excellent antimicrobial activity (Hafez et al., 2016).
Antimicrobial Applications
In addition to antitumor and anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in antimicrobial applications. A study reported the synthesis of a series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, with the newly synthesized compounds exhibiting good to excellent antimicrobial activity (Hafez et al., 2016).
Mechanism of Action
The mechanism of action of these compounds is through their ability to inhibit kinase activity . They mimic hinge region binding interactions in kinase active sites, which can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
Future Directions
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-5-3-4-6-19(14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-18(23(34)29-24)12-26-31(22)17-9-7-16(25)8-10-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDRWHOCIOJTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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